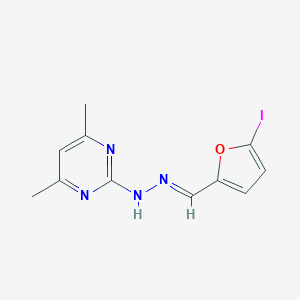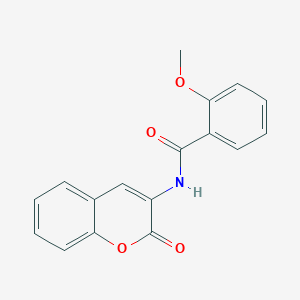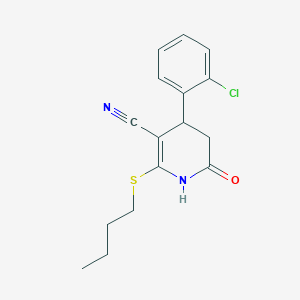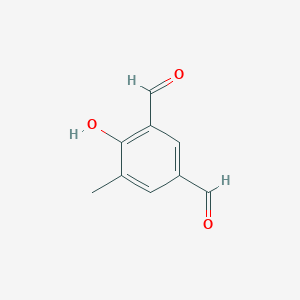
4-Hydroxy-5-methylisophthalaldehyde
Overview
Description
4-Hydroxy-5-methylisophthalaldehyde is an organic compound with the molecular formula C9H8O3. It is a derivative of isophthalaldehyde, characterized by the presence of hydroxy and methyl groups on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylisophthalaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,4-diaminophenylhydrazine with 2-hydroxy-5-methylisophthalaldehyde under solvothermal conditions. This method yields carbon quantum dots with high fluorescence quantum yield and excellent water solubility .
Another synthetic route involves the multi-component reaction (MCR) approach. For example, a mixture of 5-ethyl-4-hydroxyisophthalaldehyde, ammonium acetate, and 4,4′-dimethoxybenzil in acetic acid can be heated at 110°C for several hours to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylisophthalaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include Schiff bases, thioacetals, and various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
4-Hydroxy-5-methylisophthalaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methylisophthalaldehyde primarily involves its ability to form Schiff bases and other derivatives through reactions with nucleophiles. These reactions often involve the formation of covalent bonds between the aldehyde groups and nucleophilic sites on other molecules. The resulting compounds can exhibit unique properties, such as fluorescence or magnetic behavior, depending on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylisophthalaldehyde: Similar in structure but lacks the hydroxy group at the 4-position.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains additional hydroxy groups, leading to different reactivity and applications.
Uniqueness
4-Hydroxy-5-methylisophthalaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized materials, such as fluorescent probes and magnetic complexes .
Properties
IUPAC Name |
4-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXLJEVPCAPYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{4-fluoro-3-nitroanilino}acrylonitrile](/img/structure/B376693.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B376695.png)
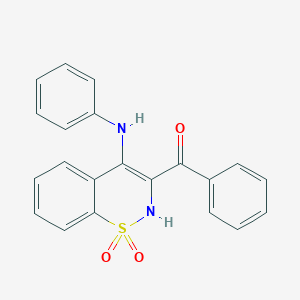

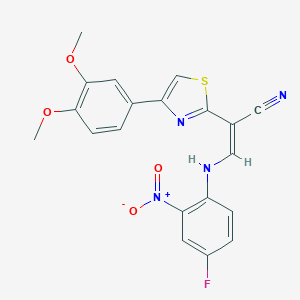
![4-[(3-benzoyl-2-ethyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376705.png)
![1,5-dimethyl-4-{[2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B376706.png)
![3-(furan-2-yl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376707.png)

![methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B376709.png)
![3-(3-bromophenyl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B376710.png)
